molecular formula C11H22O3 B1594281 2-Hydroxypropyl 2-ethylhexanoate CAS No. 58921-10-1

2-Hydroxypropyl 2-ethylhexanoate

Cat. No.: B1594281
CAS No.: 58921-10-1
M. Wt: 202.29 g/mol
InChI Key: OJSCCSYZICWHKC-UHFFFAOYSA-N
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Description

2-Hydroxypropyl 2-ethylhexanoate (CAS 58921-10-1) is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is an ester derivative of 2-ethylhexanoic acid. This compound has a predicted boiling point between 264°C and 265°C and a flash point of approximately 208°F (97.7°C) . It has moderate lipophilicity, with an estimated logP of 3.07, and low water solubility of about 187.2 mg/L at 25°C . Available at a purity of 95% or higher , it should be stored sealed in a dry environment at room temperature . Please note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Safety Information: This compound may cause skin and eye irritation. The safety data sheet (SDS) should be consulted prior to use. Recommended hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Researchers should handle this material with appropriate personal protective equipment in a well-ventilated setting.

Properties

IUPAC Name

2-hydroxypropyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYYLBZELJCFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866719
Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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CAS No.

58921-10-1
Record name 2-Hydroxypropyl 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropyl 2-ethylhexanoate
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Preparation Methods

Direct Esterification via Reaction of 2-Ethylhexanoic Acid with Epoxy Compounds

One of the primary methods to prepare 2-hydroxyalkyl esters, including 2-hydroxypropyl 2-ethylhexanoate, is through the reaction of oxirane-containing compounds (epoxides) with carboxylic acids such as 2-ethylhexanoic acid.

  • Reaction Mechanism : The epoxy ring of a hydroxypropyl precursor (e.g., propylene oxide) opens upon reaction with 2-ethylhexanoic acid under controlled temperature, typically around 150–170°C, often in the presence of a catalyst to facilitate ring-opening and ester formation.

  • Catalysts and Conditions : Catalysts such as chromium nitrate complexes or other metal-based catalysts can be used to enhance conversion efficiency. The process is usually conducted in a solvent like methyl isobutyl ketone to maintain reaction homogeneity and control temperature.

  • Process Details : For example, adipic acid and ethylene oxide have been reacted in the presence of chromium catalysts at 160°C to yield hydroxyethyl esters, indicating that similar conditions apply for hydroxypropyl esters synthesis with 2-ethylhexanoic acid.

  • Product Isolation : The crude ester is typically purified by vacuum distillation, yielding a colorless product with a boiling point around 64°-67°C at 2 mmHg and a refractive index near 1.4202 at 25°C.

Table 1: Typical Reaction Parameters for Hydroxyalkyl Ester Formation

Parameter Typical Value
Acid Used 2-Ethylhexanoic acid
Epoxy Compound Propylene oxide (for hydroxypropyl group)
Catalyst Chromium nitrate nonahydrate or other metal catalysts
Solvent Methyl isobutyl ketone
Temperature 150–170°C
Reaction Time 1–6 hours
Purification Vacuum distillation
Product Boiling Point 64°–67°C at 2 mmHg
Product Refractive Index ~1.4202 at 25°C

This method is well-documented in patent literature and industrial processes for producing hydroxyalkyl esters, including this compound.

Transesterification Approach

Another method involves transesterification, where 2-ethylhexanoate esters (such as methyl or ethyl 2-ethylhexanoate) react with propylene glycol or similar hydroxypropyl donors.

  • Catalysts : Alkali metal alkoxides (e.g., sodium methoxide) or metal carbonates (potassium, cesium carbonate) are commonly used as catalysts to promote transesterification.

  • Reaction Conditions : The reaction is typically conducted under reflux with removal of the by-product alcohol (methanol or ethanol) to drive the equilibrium toward ester formation.

  • Advantages : This method allows for better control of the hydroxypropyl content and can be tuned to achieve specific esterification degrees.

  • Purification : The product is purified by washing, drying, and vacuum distillation to remove residual catalysts and unreacted starting materials.

Though specific data on this compound prepared by this method are less prevalent, analogous esters such as triethylene glycol bis(2-ethylhexanoate) have been synthesized using similar transesterification routes with high efficiency.

Synthesis via Reaction of 2-Ethylhexanoyl Chloride with Hydroxypropyl Compounds

An alternative route involves the reaction of 2-ethylhexanoyl chloride with hydroxypropyl alcohols under basic conditions.

  • Reaction Steps :

    • Preparation of 2-ethylhexanoyl chloride from 2-ethylhexanoic acid using chlorinating agents.

    • Deprotonation of hydroxypropyl alcohol with a base (e.g., potassium hydroxide).

    • Nucleophilic acyl substitution where the hydroxypropyl alkoxide attacks the acyl chloride, forming the ester linkage.

  • Reaction Environment : The process is biphasic, involving aqueous and organic phases, with careful temperature control (around 25–35°C) to prevent side reactions.

  • By-Products and Purification : The reaction produces chloride salts as by-products, which are removed by aqueous washing. The organic phase is washed, dried, and distilled to isolate pure this compound.

  • Industrial Example : A similar process is used in the synthesis of tert-butyl peroxy-2-ethylhexanoate, demonstrating the feasibility of acyl chloride routes for 2-ethylhexanoate derivatives.

Summary Table of Preparation Methods

Method Reactants Catalyst/Conditions Advantages Purification Method References
Epoxy ring-opening esterification 2-Ethylhexanoic acid + Propylene oxide Chromium nitrate catalyst, 150–170°C High yield, direct hydroxypropyl ester Vacuum distillation
Transesterification Methyl/ethyl 2-ethylhexanoate + Propylene glycol Alkali metal alkoxides/carbonates, reflux Control over ester content Washing, vacuum distillation
Acyl chloride esterification 2-Ethylhexanoyl chloride + Hydroxypropyl alcohol Base (KOH), biphasic, 25–35°C Mild conditions, industrial scale Aqueous washing, distillation

Research Findings and Notes

  • The epoxy ring-opening method is widely used industrially due to its straightforward approach and relatively mild conditions. The reaction kinetics and catalyst choice significantly affect the yield and purity.

  • Transesterification offers flexibility but requires removal of by-product alcohols to shift equilibrium, which may complicate scale-up.

  • The acyl chloride method provides a rapid reaction but involves handling corrosive reagents and requires careful control of reaction parameters to avoid side reactions.

  • Analytical techniques such as titration for acid value, refractive index measurement, and vacuum distillation are essential for monitoring product quality.

  • The choice of method depends on the desired scale, purity, and available raw materials.

Chemical Reactions Analysis

2-Hydroxypropyl 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Hydroxypropyl 2-ethylhexanoate, with the chemical formula C11H22O3, is an ester compound that has garnered attention in various scientific and industrial applications. This article explores its applications, particularly in the fields of chemistry, materials science, and pharmaceuticals, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a hydroxy group and an ethylhexanoate moiety. Its molecular weight is approximately 198.29 g/mol, and it is classified as a non-ionic surfactant due to its amphiphilic nature. The compound's solubility in both organic solvents and water makes it versatile for various applications.

Surfactants and Emulsifiers

This compound serves as an effective surfactant in various formulations. Its ability to reduce surface tension makes it suitable for use in:

  • Cosmetics : It is used in creams and lotions to enhance texture and stability.
  • Food Industry : Acts as an emulsifier in food products, improving consistency and shelf life.

Pharmaceuticals

The compound has potential applications in drug formulation, particularly as a solvent or carrier for active pharmaceutical ingredients (APIs). Its properties allow for improved solubility and bioavailability of poorly soluble drugs.

Case Study Example:

A study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound significantly enhanced the solubility of certain APIs compared to traditional solvents. This improvement can lead to more effective drug delivery systems.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a plasticizer or modifier in the production of polymers. Its inclusion can enhance flexibility and processability of polymer materials.

Data Table: Polymer Applications

Polymer TypeApplicationBenefits
Polyvinyl ChloridePlasticizerIncreases flexibility
PolyurethaneModifierEnhances durability

Coatings and Adhesives

Due to its adhesive properties, this compound is used in coatings and adhesives formulations. It improves adhesion strength and durability of coatings applied on various substrates.

Agricultural Chemicals

The compound has been investigated for use in agricultural formulations as a surfactant that enhances the efficacy of pesticides by improving their spreadability and absorption on plant surfaces.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. It acts as a coalescing agent in coatings, helping to reduce the minimum film-forming temperature and improve the film’s mechanical properties. The compound’s hydroxy group allows it to form hydrogen bonds with other molecules, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Hydroxypropyl 2-ethylhexanoate
  • CAS Number : 58921-10-1
  • Molecular Formula : C₁₁H₂₂O₃
  • Molecular Weight : 202.29 g/mol

Its structure features a hydroxyl group on the propyl chain and a branched 2-ethylhexanoate ester group, making it a versatile intermediate in organic synthesis and polymer chemistry.

Safety Profile: No explicit developmental toxicity data are available for this compound. However, safety data sheets advise precautions typical of laboratory chemicals, including proper ventilation and personal protective equipment .

Comparison with Structurally Similar Compounds

Quaternary Ammonium Derivatives

Example: (2-Hydroxypropyl)trimethylammonium 2-ethylhexanoate (CAS 62314-22-1)

  • Molecular Formula: C₁₄H₃₁NO₃
  • Molecular Weight : 261.40 g/mol
  • Key Differences :
    • Contains a quaternary ammonium group instead of a hydroxyl group.
    • Used in niche applications like ionic liquids or surfactants due to its charged nature.
    • Higher molecular weight and polarity compared to the parent ester.

Metal-Based Esters

Example: Tin(II) 2-ethylhexanoate (stannous octoate, CAS 301-10-0)

  • Molecular Formula : C₈H₁₆O₂Sn
  • Molecular Weight : 405.04 g/mol
  • Key Differences: Contains a tin metal center, enabling catalytic activity in polymerization (e.g., polylactide synthesis). Exhibits higher toxicity risks, including developmental and reproductive toxicity in animal studies . Industrial use contrasts with the research-only scope of this compound.

Comparison with Functional Analogs

Esters with Similar Backbones

Example: 2-Methylpropyl hexanoate (CAS 576-19-2)

  • Molecular Formula : C₁₀H₂₀O₂
  • Molecular Weight : 172.26 g/mol
  • Key Differences :
    • Lacks a hydroxyl group, reducing polarity.
    • Used in food flavoring (e.g., imitation pineapple) rather than laboratory synthesis.

Example: 2-(Dimethylamino)ethyl hexanoate (CAS 36584-87-9)

  • Molecular Formula: C₁₀H₂₁NO₂
  • Molecular Weight : 187.28 g/mol
  • Key Differences: Incorporates a dimethylamino group, enhancing solubility in polar solvents. Potential use in pharmaceuticals or surfactants, unlike the hydroxylated variant.

Comparison with Application-Specific Analogs

Polymeric Derivatives

Example: Poly(lead methacrylate 2-ethylhexanoate/methyl methacrylate)

  • Composition: A copolymer containing lead methacrylate 2-ethylhexanoate .
  • Key Differences: Polymer backbone with lead ions, offering unique thermal and mechanical properties. Industrial applications in coatings or adhesives, diverging from the monomeric ester’s role.

Hydroxypropyl-Containing Polymers

Example : Hydroxypropyl cellulose (CAS 9004-64-2)

  • Molecular Weight : Variable (typically > 10⁵ g/mol)
  • Key Differences: A water-soluble polymer used in pharmaceuticals and food. Contrasts with the low molecular weight and ester functionality of this compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Notes
This compound 58921-10-1 C₁₁H₂₂O₃ 202.29 Lab synthesis Limited data
(2-Hydroxypropyl)trimethylammonium 2-ethylhexanoate 62314-22-1 C₁₄H₃₁NO₃ 261.40 Ionic liquids Not specified
Tin(II) 2-ethylhexanoate 301-10-0 C₈H₁₆O₂Sn 405.04 Polymerization catalyst Developmental toxicity
2-Methylpropyl hexanoate 576-19-2 C₁₀H₂₀O₂ 172.26 Food flavoring Generally recognized as safe

Table 2: Application-Specific Properties

Compound Solubility Reactivity Industrial Relevance
This compound Moderate in organics Ester hydrolysis Research intermediates
Tin(II) 2-ethylhexanoate Insoluble in water Lewis acid catalyst PLA production
Hydroxypropyl cellulose Water-soluble Hydrogen bonding Drug delivery systems

Research Findings and Gaps

  • Toxicity Data: While this compound lacks comprehensive toxicological studies, structurally related tin-based esters show significant risks .
  • Functional Versatility: The hydroxyl group in this compound offers reactivity for further derivatization, unlike non-hydroxylated esters like 2-methylpropyl hexanoate .
  • Industrial Potential: Quaternary ammonium derivatives (e.g., CAS 62314-22-1) remain underexplored in advanced materials despite their ionic character .

Biological Activity

2-Hydroxypropyl 2-ethylhexanoate (2-HEHA) is an ester derived from 2-ethylhexanoic acid and propylene glycol. This compound has garnered attention for its potential biological activities, particularly in the context of toxicity, environmental impact, and applications in various industries. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products and industrial applications.

  • IUPAC Name : this compound
  • CAS Number : 58921-10-1
  • Molecular Formula : C12_{12}H24_{24}O3_3
  • Molecular Weight : 216.32 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity :
    • Studies indicate that 2-HEHA exhibits moderate toxicity to aquatic organisms, with acute LC50 values ranging between 1.0 mg/L and 100 mg/L, suggesting potential risks to aquatic ecosystems .
    • In experimental animal studies, significant effects on liver function and developmental toxicity were observed, particularly with prolonged exposure .
  • Endocrine Disruption :
    • Research has highlighted concerns regarding the endocrine-disrupting potential of compounds related to 2-HEHA. It is suggested that such compounds may interfere with hormonal functions in both humans and wildlife .
  • Applications in Industry :
    • This compound is utilized as a plasticizer in various polymer formulations, enhancing flexibility and durability. Its properties make it suitable for use in adhesives, coatings, and sealants .

Toxicological Studies

A comprehensive review of toxicological data reveals several critical findings regarding the effects of this compound:

Study TypeFindings
Acute ToxicityModerate toxicity to fish and aquatic invertebrates; LC50 values suggest potential ecological risks.
Chronic ExposureEffects on liver function and body weight gain noted in animal studies; developmental toxicity observed .
Endocrine ActivityPotential to disrupt endocrine functions based on structural similarities with known endocrine disruptors .

Case Studies

  • Aquatic Toxicity Assessment :
    • A study conducted under the Canadian Environmental Protection Act assessed the toxicity of various substances, including 2-EHA (a related compound), which indicated that exposure levels could lead to significant ecological impacts due to their bioaccumulation potential .
  • Developmental Toxicity Research :
    • Experimental studies have shown that exposure to high concentrations of 2-EHA can lead to developmental delays in offspring when pregnant animals are exposed, indicating a need for careful regulation of such compounds in consumer products .

The biological activity of this compound is believed to involve interactions at the cellular level, particularly through:

  • Cell Membrane Interaction : The compound may integrate into cell membranes due to its lipophilic nature, potentially altering membrane fluidity and function.
  • Enzyme Modulation : It may affect enzyme activities involved in metabolic pathways, leading to altered physiological responses.

Q & A

Q. What analytical challenges arise when quantifying this compound in complex matrices?

  • Methodological Answer :
  • Matrix Interference : Use solid-phase extraction (SPE) or QuEChERS for sample cleanup.
  • Quantification Limits : Validate LC-MS/MS methods with LOD (Limit of Detection) <0.1 ppm. Include deuterated internal standards (e.g., d5_5-2-ethylhexanoate) to correct for ion suppression .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxypropyl 2-ethylhexanoate
Reactant of Route 2
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